molecular formula C8H13NO2 B1381383 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol CAS No. 1566151-00-5

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol

Cat. No. B1381383
M. Wt: 155.19 g/mol
InChI Key: OMWJUISCNXFRFS-UHFFFAOYSA-N
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Description

“3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is a chemical compound with the CAS Number: 1566151-00-5 . It has a molecular weight of 155.2 and its IUPAC name is 3-(3-ethylisoxazol-5-yl)propan-1-ol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is 1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol” is a liquid at room temperature . It has a molecular weight of 155.2 .

Scientific Research Applications

Heterocyclic Compound Synthesis

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is part of a broader class of heterocyclic compounds containing the 1,3-oxazole ring. These compounds have diverse applications in medicinal, pharmaceutical, agrochemical, and material sciences due to their versatility and functional utility. Research indicates that the 1,3-oxazole scaffold, to which 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol belongs, is crucial in the development of novel methodologies for synthesizing substituted derivatives. These derivatives serve as essential building blocks in various chemical syntheses, highlighting the compound's significance in synthetic organic chemistry (S. Shinde et al., 2022).

Bioproduction and Recovery Processes

In the context of biologically produced chemicals, 1,3-propanediol and 2,3-butanediol are notable for their wide range of applications, which can be biologically synthesized. While not directly related to 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol, the research on the recovery and purification of these diols from fermentation broths underscores the importance of efficient downstream processing in the microbial production of related compounds. This emphasizes the need for innovative recovery technologies to enhance the viability of bioproduction processes, which could extend to compounds like 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol (Zhi-Long Xiu & A. Zeng, 2008).

Electron Transport System Activity

Another area of research relevant to compounds like 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol involves studying the electron transport system (ETS) activity in various environments, including soil, sediment, and pure cultures. ETS activity is crucial for understanding the bioactivity and metabolic processes in these systems. Research in this area highlights the significance of developing assays to measure ETS activity reliably, which could have implications for studying the biochemical pathways and environmental interactions of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol and related compounds (Trevors Jt, 1984).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Oxazole derivatives, such as “3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol”, have attracted significant attention in recent years due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for different biological activities .

properties

IUPAC Name

3-(3-ethyl-1,2-oxazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWJUISCNXFRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol

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